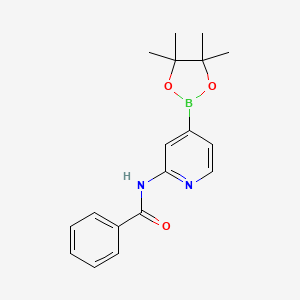

2-(Benzamido)pyridine-4-boronic acid pinacol ester

Beschreibung

2-(Benzamido)pyridine-4-boronic acid pinacol ester is a boronic acid derivative featuring a pyridine core substituted at the 2-position with a benzamido group and at the 4-position with a pinacol boronate ester. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceuticals, agrochemicals, and materials science.

Eigenschaften

IUPAC Name |

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BN2O3/c1-17(2)18(3,4)24-19(23-17)14-10-11-20-15(12-14)21-16(22)13-8-6-5-7-9-13/h5-12H,1-4H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFRCALNIJJLII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzamido)pyridine-4-boronic acid pinacol ester typically involves the borylation of a halogenated pyridine derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halopyridine with a boronic acid or boronic ester reagent . The reaction conditions often include a palladium catalyst, a base, and an appropriate solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of boronic esters, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as crystallization, chromatography, or recrystallization to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzamido)pyridine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the boronic ester to other functional groups.

Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve mild to moderate temperatures and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic ester group typically yields the corresponding boronic acid, while substitution reactions can produce a wide range of functionalized pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Benzamido)pyridine-4-boronic acid pinacol ester has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(Benzamido)pyridine-4-boronic acid pinacol ester involves its ability to form reversible covalent bonds with various molecular targets. The boronic ester group can interact with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. This interaction is often facilitated by the formation of a boronate complex, which can inhibit or activate specific pathways depending on the target .

Vergleich Mit ähnlichen Verbindungen

Table 1. Key Structural and Functional Comparisons

| Compound Name | Substituent (Position) | Molecular Weight | Key Properties/Applications | References |

|---|---|---|---|---|

| This compound | Benzamido (2), Boronate (4) | ~337.19* | High reactivity in cross-coupling; potential medicinal applications (e.g., receptor targeting) | [3], [15] |

| 2-(1-Piperazinyl)pyridine-4-boronic acid pinacol ester | Piperazinyl (2) | ~304.20 | Lower polar surface area (PSA), improved CNS penetration; used in T. brucei inhibitors | [3], [15] |

| 2-Methylpyridine-4-boronic acid pinacol ester | Methyl (2) | ~219.09 | Simplified structure; high reactivity in coupling due to electron-donating methyl group | [12] |

| 2-Methyl-6-(trifluoromethyl)pyridine-4-boronic acid pinacol ester | CF₃ (6), Methyl (2) | ~317.12 | Enhanced reactivity via electron-withdrawing CF₃; used in fluorinated drug candidates | [14] |

| 2-(Tetrahydrofuran-3-yloxy)pyridine-4-boronic acid pinacol ester | THF-3-yloxy (2) | ~291.15 | Steric bulk from THF group; modulates pharmacokinetics in API intermediates | [11], [16] |

| 2-(4-Morpholino)pyrimidine-5-boronic acid pinacol ester | Morpholino (4) | ~304.20 | Improved solubility; applications in kinase inhibitor synthesis | [13] |

*Estimated based on molecular formula (C₁₈H₂₀BN₂O₃).

Structural and Electronic Effects

- Benzamido Group (Target Compound) : The electron-withdrawing amide group at the 2-position increases electrophilicity at the boron center, enhancing cross-coupling efficiency. Hydrogen-bonding capability may also improve target binding in bioactive molecules .

- Piperazinyl and Morpholino Derivatives: These substituents reduce PSA (e.g., piperazinyl variant: PSA ~50 Ų vs. benzamido’s ~90 Ų), improving blood-brain barrier penetration for CNS-targeted therapies .

- Trifluoromethyl (CF₃) and Methyl Groups : CF₃ significantly lowers electron density, accelerating coupling rates, while methyl groups offer steric protection without drastic electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.